Ethyl 2-(3-aminooxetan-3-yl)acetate

Descripción general

Descripción

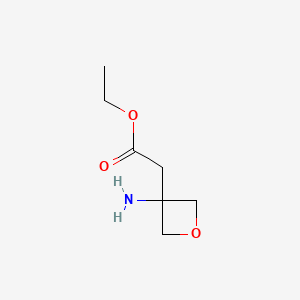

Ethyl 2-(3-aminooxetan-3-yl)acetate is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.185. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Process Parameters for Ethyl Acetate Production

A study by Patil and Gnanasundaram (2020) reviews various process intensification techniques for the production of ethyl acetate, which is widely used as a solvent in paints, coatings, and flavors. They explore methods like reactive distillation and microwave reactive distillation, focusing on the effects of process parameters such as ethanol flow rate and choice of catalyst on ethyl acetate purity and production rate. This could be indirectly relevant to understanding the production processes that might involve or affect the synthesis of "Ethyl 2-(3-aminooxetan-3-yl)acetate" (Patil & Gnanasundaram, 2020).

Ionic Liquid-Based Technologies

Ostadjoo et al. (2018) discuss the potential of ionic liquids, like 1-ethyl-3-methylimidazolium acetate, for dissolving biopolymers such as cellulose and chitin. This review highlights the need for assessing the toxicity and environmental impact of these ionic liquids before large-scale industrial application. Although this doesn't directly mention "this compound", the use of similar ethyl acetate derivatives in solvent applications is implied (Ostadjoo et al., 2018).

Liquid Organic Hydrogen Carrier (LOHC) Systems

Santacesaria et al. (2023) review the use of systems like ethanol-ethyl acetate in LOHC processes, where ethyl acetate is produced from bioethanol along with hydrogen as a by-product. This process demonstrates the renewable and environmentally friendly potential of using ethyl acetate in energy storage and transfer systems, which might intersect with the broader research interest around "this compound" (Santacesaria et al., 2023).

Propiedades

IUPAC Name |

ethyl 2-(3-aminooxetan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-6(9)3-7(8)4-10-5-7/h2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZAQTKXFQIWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(COC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717347 | |

| Record name | Ethyl (3-aminooxetan-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-54-9 | |

| Record name | Ethyl (3-aminooxetan-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

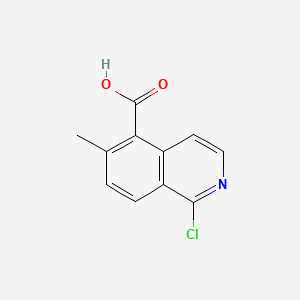

![7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-](/img/structure/B597453.png)